1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Overview
Description
The compound “1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate” is a complex organic molecule. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with two carbonyl groups and one nitrogen atom. The compound also contains an aminoethoxy group and a trifluoroacetate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, the aminoethoxy group, and the trifluoroacetate group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, the pyrrole ring might undergo electrophilic substitution, and the trifluoroacetate group could act as a leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino and trifluoroacetate groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis Applications
One-Pot Reaction Synthesis : This compound is used in one-pot reaction synthesis to create various spiro compounds. For example, it is involved in the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] and spiro[benzo[g]chromene-4,3′-pyrroles] (Sal’nikova, Dmitriev, & Maslivets, 2017); (Sal’nikova, Dmitriev, & Maslivets, 2018).
Three-Component Spiro Heterocyclization : It is also used in three-component spiro heterocyclization reactions for the synthesis of complex organic compounds like spiro[indeno[1,2-b]pyran-4,3′-pyrrole] and spiro[cyclopenta[b]pyran-4,3′-pyrrole] (Sal’nikova, Dmitriev, Bushmeleva, Silaichev, & Maslivets, 2018).
Chemical Properties and Reactions
Chemo- and Stereoselectivity Studies : This compound has been studied for its chemo- and stereoselective reactions, particularly with trifluoroacetic anhydride, leading to the formation of α-trifluoroacetylpyrroles and other derivatives (Sadykov, Lobanova, & Stankevich, 2016).
Heterocyclic System Formation : It plays a role in the formation of complex heterocyclic systems like spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole], contributing to the understanding of multi-component reactions in organic chemistry (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).
Photophysical and Electrochemical Properties
Optoelectronic Materials Synthesis : This compound is used in the synthesis of diketopyrrolopyrrole derivatives, which are of interest for their potential applications in novel organic optoelectronic materials and biological systems (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).
Corrosion Inhibition Studies : Derivatives of this compound have been investigated for their role as corrosion inhibitors for carbon steel in acidic mediums, contributing to industrial applications in corrosion science (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.C2HF3O2/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;3-2(4,5)1(6)7/h1-2H,3-6,9H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHVUJSQURGBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131274-17-4 | |
Record name | 1H-Pyrrole-2,5-dione, 1-[2-(2-aminoethoxy)ethyl]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131274-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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